molecular formula C23H26N4O5 B3887441 4-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one

4-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one

Cat. No.: B3887441
M. Wt: 438.5 g/mol
InChI Key: QJALYSBZRMRGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(3,4-Dimethoxyphenyl)ethyliminomethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one is a complex organic compound that features a pyrazolone core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one typically involves multi-step organic reactions. One common route starts with the preparation of 3,4-dimethoxyphenylacetonitrile, which is then subjected to a series of reactions including nitration, reduction, and cyclization to form the pyrazolone ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products depend on the specific reactions. For example, oxidation of the methoxy groups can yield quinones, while reduction of the nitro group yields aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of both electron-donating and electron-withdrawing groups makes it a candidate for binding to various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure allows for fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action for 4-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one apart is its combination of a pyrazolone core with diverse substituents

Properties

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5/c1-4-5-20-19(15-24-13-12-16-6-11-21(31-2)22(14-16)32-3)23(28)26(25-20)17-7-9-18(10-8-17)27(29)30/h6-11,14-15,25H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJALYSBZRMRGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one
Reactant of Route 2
4-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one
Reactant of Route 3
Reactant of Route 3
4-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one
Reactant of Route 4
4-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one
Reactant of Route 5
4-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one
Reactant of Route 6
Reactant of Route 6
4-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.